2-[1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a fused ring system incorporating pyrazole and triazole moieties, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-[1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions to form the fused ring system. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole or triazole rings.
Scientific Research Applications
2-[1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they generally include inhibition or activation of enzymatic activity, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar compounds to 2-[1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with different substituents. These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of the compound lies in its specific substituents, such as the trifluoromethyl group, which can enhance its stability and bioactivity compared to other derivatives.
Properties
CAS No. |
1005631-13-9 |
---|---|
Molecular Formula |
C20H17F3N8 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H17F3N8/c1-12(10-29-13(2)8-16(27-29)20(21,22)23)17-26-19-15-9-25-31(14-6-4-3-5-7-14)18(15)24-11-30(19)28-17/h3-9,11-12H,10H2,1-2H3 |
InChI Key |
ZTKWQFSILYUOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.